5-O-beta-D-Mycaminosyltylactone 5-O-beta-D-Mycaminosyltylactone 5-O-beta-D-mycaminosyltylactone is a macrolide antibiotic that is tylactone having a beta-D-mycaminosyl residue attached at position 5. It has a role as a metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It derives from a tylactone. It is a conjugate base of a 5-O-beta-D-mycaminosyltylactone(1+).
Brand Name: Vulcanchem
CAS No.: 81661-90-7
VCID: VC1925112
InChI: InChI=1S/C31H53NO8/c1-10-22-15-18(4)23(33)13-12-17(3)14-19(5)25(11-2)39-26(35)16-24(34)20(6)30(22)40-31-29(37)27(32(8)9)28(36)21(7)38-31/h12-14,18-22,24-25,27-31,34,36-37H,10-11,15-16H2,1-9H3/b13-12+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1
SMILES: CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C
Molecular Formula: C31H53NO8
Molecular Weight: 567.8 g/mol

5-O-beta-D-Mycaminosyltylactone

CAS No.: 81661-90-7

Cat. No.: VC1925112

Molecular Formula: C31H53NO8

Molecular Weight: 567.8 g/mol

* For research use only. Not for human or veterinary use.

5-O-beta-D-Mycaminosyltylactone - 81661-90-7

Specification

CAS No. 81661-90-7
Molecular Formula C31H53NO8
Molecular Weight 567.8 g/mol
IUPAC Name (4R,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7,16-diethyl-4-hydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
Standard InChI InChI=1S/C31H53NO8/c1-10-22-15-18(4)23(33)13-12-17(3)14-19(5)25(11-2)39-26(35)16-24(34)20(6)30(22)40-31-29(37)27(32(8)9)28(36)21(7)38-31/h12-14,18-22,24-25,27-31,34,36-37H,10-11,15-16H2,1-9H3/b13-12+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1
Standard InChI Key BMKVJAXXBOWJEE-BPFVPZITSA-N
Isomeric SMILES CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)C)/C)C
SMILES CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C
Canonical SMILES CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C

Introduction

Chemical Structure and Properties

Molecular Structure

5-O-beta-D-Mycaminosyltylactone consists of a macrolide lactone core (tylactone) with a beta-D-mycaminose sugar moiety attached at the C-5 position. The compound maintains the characteristic macrocyclic lactone structure typical of macrolide antibiotics, with the addition of the sugar component that enhances its biological activity. The sugar component, mycaminose, is a 3,6-dideoxy-3-(dimethylamino)-D-glucose derivative that is conjugated to the tylactone ring via a glycosidic bond.

Physical and Chemical Properties

The physical and chemical properties of 5-O-beta-D-Mycaminosyltylactone are summarized in Table 1 below:

PropertyValue
PubChem CID21669911
Molecular Weight567.8 g/mol
Physical StateCrystalline solid
ClassificationMacrolide antibiotic, monosaccharide derivative, enone
Functional RelationshipsTylactone derivative
Chemical NatureConjugate base of 5-O-beta-D-mycaminosyltylactone(1+)

The compound exhibits characteristic properties of macrolide antibiotics, featuring a macrocyclic lactone ring structure that contributes to its antimicrobial properties. The presence of the mycaminose sugar enhances its bioactivity and influences its pharmacokinetic profile.

Synonyms and Identifiers

5-O-beta-D-Mycaminosyltylactone is recognized by various synonyms and identifiers in chemical databases and scientific literature, as outlined in Table 2:

Synonym/IdentifierValue
Common Names5-O-beta-D-Mycaminosyltylactone, 5-Mcpt, 5-O-Mycaminosylprotylonolide
Registry Numbers81661-90-7
Database IdentifiersCHEMBL296286
Creation Date in Databases2007-12-05
Last Modified2025-02-22

These identifiers facilitate the tracking and referencing of this compound across different chemical and biological databases, supporting research in antibiotic development and microbial biochemistry.

Biosynthesis

Enzymatic Formation

The biosynthesis of 5-O-beta-D-Mycaminosyltylactone involves a specific enzymatic reaction catalyzed by tylactone mycaminosyltransferase (EC 2.4.1.316). This enzyme catalyzes the transfer of a mycaminose sugar from dTDP-alpha-D-mycaminose to the tylactone substrate. The reaction can be represented as follows:

tylactone + dTDP-alpha-D-mycaminose = 5-O-beta-D-mycaminosyltylactone + dTDP + H(+)

The enzyme tylactone mycaminosyltransferase plays a crucial role in the biosynthetic pathway of macrolide antibiotics, specifically in the production of tylosin by various Streptomyces species. This glycosylation step significantly alters the biological activity of the compound, enhancing its antimicrobial properties.

Role in Tylosin Pathway

5-O-beta-D-Mycaminosyltylactone represents a key intermediate in the biosynthetic pathway of tylosin, a clinically important macrolide antibiotic produced by Streptomyces fradiae. Research has established a preferred sequence of reactions in the conversion of tylactone to tylosin, with the addition of mycaminose to the C-5 hydroxyl position of the lactone being the initial step in this multistage process.

The complete pathway from tylactone to tylosin proceeds through several intermediates, with 5-O-beta-D-Mycaminosyltylactone being the first major intermediate. Table 3 outlines the sequence of biosynthetic steps in the tylosin pathway:

StepReactionProduct
1Addition of mycaminose to C-5 hydroxyl of tylactone5-O-beta-D-Mycaminosyltylactone
2Hydroxylation of C-20 methyl group20-hydroxymethyl derivative
3Dehydrogenation of C-20 hydroxymethyl group20-oxo derivative (5-O-beta-D-mycaminosyl-20-oxotylonolide)
4Hydroxylation of C-23 methyl group23-hydroxymethyl derivative
5Addition of 6-deoxy-D-allose to C-23 hydroxymethylGlycosylated intermediate
6Addition of mycarose to 4'-hydroxyl of mycaminoseFurther glycosylated intermediate
7Methylation at 2"'-hydroxyl positionDemethylmacrocin
8Methylation at 3"'-hydroxyl positionTylosin

This sequential biosynthetic pathway indicates the critical role of 5-O-beta-D-Mycaminosyltylactone as the foundation for all subsequent modifications leading to the fully functional tylosin antibiotic.

Biological Activity and Function

Metabolic Role

5-O-beta-D-Mycaminosyltylactone functions as a bacterial metabolite in Streptomyces species, serving as an essential building block in the production of more complex macrolide antibiotics. Its role as a metabolite highlights the evolutionary significance of this compound in bacterial secondary metabolism pathways.

The compound's related derivative, 5-O-beta-D-mycaminosyl-20-oxotylonolide, has been reported in Apis cerana (Asian honey bee), suggesting potential ecological roles beyond its function in bacterial metabolism. This finding points to the possible wider distribution of these macrolide compounds in natural ecosystems and their potential involvement in interspecies interactions.

Research Applications and Significance

Pharmaceutical Development

The study of 5-O-beta-D-Mycaminosyltylactone has significant implications for pharmaceutical development, particularly in the design of new macrolide antibiotics. Understanding the structure-activity relationships of this intermediate can guide rational drug design approaches aimed at developing more effective antimicrobial agents with improved pharmacokinetic properties and reduced susceptibility to resistance mechanisms.

Biosynthetic Engineering

Knowledge of the enzymatic production of 5-O-beta-D-Mycaminosyltylactone by tylactone mycaminosyltransferase provides opportunities for biosynthetic engineering. Research into the efficiency of bioconversion of potential intermediates in tylosin biosynthesis has revealed that manipulating the concentration of these intermediates can significantly impact the yield of final products.

For instance, experiments with mutant strains blocked in tylactone biosynthesis have demonstrated that using low concentrations of intermediates like 5-O-beta-D-Mycaminosyltylactone (O-mycaminosyltylonolide) can reduce degradation and improve bioconversion efficiency to tylosin. This insight has practical applications in optimizing industrial production processes for macrolide antibiotics.

Comparison with Related Compounds

Structural Relatives

5-O-beta-D-Mycaminosyltylactone shares structural similarities with several related compounds in the macrolide family. One closely related derivative is 5-O-beta-D-mycaminosyl-20-oxotylonolide, which contains an additional oxo group at the C-20 position. This modification represents the next step in the tylosin biosynthetic pathway.

Table 4 compares the key features of 5-O-beta-D-Mycaminosyltylactone with its 20-oxo derivative:

Feature5-O-beta-D-Mycaminosyltylactone5-O-beta-D-mycaminosyl-20-oxotylonolide
Molecular Weight567.8 g/mol581.7 g/mol
Functional GroupsMacrolide, enone, tertiary amineMacrolide, enone, aldehyde, tertiary amine
Position of ModificationC-5 (mycaminose attachment)C-5 (mycaminose attachment), C-20 (oxo group)
Biosynthetic RelationshipPrecursorSuccessor
PubChem CID2166991113042283

This comparison illustrates the progressive modifications that occur during the biosynthetic pathway from tylactone to tylosin, with each intermediate gaining additional functional groups that contribute to the final antibiotic's activity profile.

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